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Compound of Interest

Compound Name: UB-165 (fumarate)

Cat. No.: B15143738 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of UB-

165, a novel nicotinic acetylcholine receptor (nAChR) agonist. UB-165 is a hybrid molecule of

epibatidine and anatoxin-a, demonstrating a unique profile as a partial agonist at the α4β2*

nAChR subtype while acting as a full agonist at the α3β2 isoform.[1] This document is intended

for researchers, scientists, and drug development professionals interested in the nuanced

activity of this compound.

Core Pharmacological Characteristics
UB-165 exhibits a distinct pharmacological profile characterized by its subtype selectivity for

neuronal nAChRs. It displays intermediate potency at α4β2* and α3-containing binding sites

compared to its parent molecules.[2][3] Notably, UB-165 shows high discrimination for these

subtypes over α7-type and muscle nAChRs.[2][3]

Quantitative Data Summary
The following tables summarize the key quantitative data for UB-165, including its binding

affinity, potency, and efficacy at various nAChR subtypes.

Table 1: Binding Affinity of UB-165
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Receptor Subtype Ligand Kᵢ (nM) Source

Nicotinic (rat brain) [³H]nicotine 0.27

Table 2: Potency (EC₅₀) and Efficacy (Eₘₐₓ) of UB-165 in Functional Assays
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Assay
Receptor
Subtype

EC₅₀ (nM)
Relative
Efficacy (Eₘₐₓ)

Source

[³H]Dopamine

Release (rat

striatal

synaptosomes)

α4β2* and α3β2 88
0.2 (compared to

epibatidine)
[2][3]

⁸⁶Rb⁺ Efflux

(thalamic

synaptosomes)

α4β2* -
<15% of

epibatidine
[2][3]

Intracellular Ca²⁺

Increase (SH-

SY5Y cells)

α3-containing -
Similar to (±)-

anatoxin-a
[2]

Upregulation of

Nicotinic Binding

Sites

α4β2 25.3 ± 17.7 - [2][3]

Oocyte

Expression

(human nAChR

subunits) - α4β4

α4β4 50 - [2]

Oocyte

Expression

(human nAChR

subunits) - α2β4

α2β4 50 - [2]

Oocyte

Expression

(human nAChR

subunits) - α3β4

α3β4 270 - [2]

Oocyte

Expression

(human nAChR

subunits) - α3β2

α3β2 3900 - [2]
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Oocyte

Expression

(human nAChR

subunits) - α7

α7 6900 - [2]

Oocyte

Expression

(human nAChR

subunits) - α4β2

α4β2
No significant

current
- [2]

Oocyte

Expression

(human nAChR

subunits) - α2β2

α2β2
No significant

current
- [2]

Experimental Protocols
The characterization of UB-165's pharmacological profile involved several key experimental

methodologies, as detailed below.

Radioligand Binding Assays
To determine the binding affinity of UB-165, competitive binding assays were performed using

rat brain homogenates and a radiolabeled ligand, such as [³H]nicotine. The assay measures

the ability of UB-165 to displace the radioligand from nAChRs, allowing for the calculation of

the inhibitory constant (Kᵢ).

Functional Assays
[³H]Dopamine Release from Rat Striatal Synaptosomes: This assay assesses the ability of UB-

165 to stimulate dopamine release from presynaptic terminals in the striatum. Synaptosomes

are prepared from rat striatal tissue and preloaded with [³H]dopamine. The release of the

radiolabel is measured in the presence of varying concentrations of UB-165 to determine its

potency (EC₅₀) and efficacy (Eₘₐₓ) in modulating dopamine release.[2][4]

⁸⁶Rb⁺ Efflux Assay from Thalamic Synaptosomes: This functional assay is a model for an

α4β2* nAChR response.[2] Thalamic synaptosomes are loaded with ⁸⁶Rb⁺, a radioactive

potassium analog. Activation of nAChRs by an agonist leads to an efflux of ⁸⁶Rb⁺, which is
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measured to quantify the functional activity of the compound. The low efficacy of UB-165 in this

assay supports its characterization as a partial agonist at α4β2* nAChRs.[2][3]

Intracellular Calcium Imaging in SH-SY5Y Cells: The human neuroblastoma cell line SH-SY5Y

endogenously expresses α3-containing nAChRs.[2] Changes in intracellular calcium

concentrations ([Ca²⁺]ᵢ) in response to UB-165 application are measured using fluorescent

calcium indicators. This assay provides a functional readout for the activity of UB-165 at native

α3-containing nAChRs.[2]

Two-Electrode Voltage Clamp in Xenopus Oocytes:Xenopus oocytes are injected with cRNAs

encoding specific human nAChR subunits to express functional receptors on their surface.[2] A

two-electrode voltage clamp is used to measure the ion currents elicited by the application of

UB-165, allowing for a detailed characterization of its activity at specific nAChR subunit

combinations.[2]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by UB-165 and the

workflows of the experimental procedures used in its characterization.

Presynaptic Dopaminergic Neuron
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Caption: UB-165 signaling at presynaptic α4β2* nAChRs leading to dopamine release.
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Start: Rat Striatal Tissue

Prepare Synaptosomes
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Incubate with UB-165

Measure [³H]Dopamine Release
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Caption: Workflow for the [³H]Dopamine release assay.
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Caption: Workflow for characterizing UB-165 at specific nAChR subtypes in Xenopus oocytes.

Conclusion
UB-165 presents a compelling pharmacological profile as a selective partial agonist of the

α4β2* nAChR subtype. Its ability to modulate dopamine release, coupled with its distinct

efficacy at different nAChR subtypes, makes it a valuable tool for dissecting the roles of these

receptors in the central nervous system. The data and methodologies presented in this guide
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provide a solid foundation for further research and development of nAChR-targeted

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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